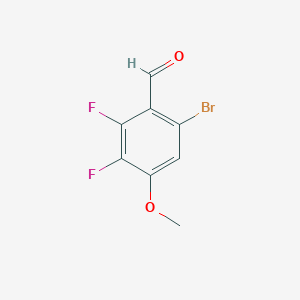

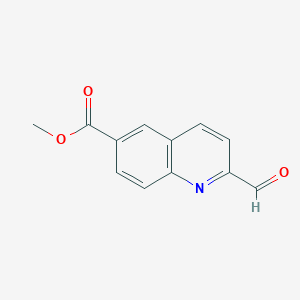

6-溴-2,3-二氟-4-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

6-Bromo-2,3-difluoro-4-methoxybenzaldehyde does not directly appear in the research reviewed, but close relatives and synthetic strategies provide insight. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and finally esterification, achieving an overall yield of 47% with a purity of 99.8% (Chen Bing-he, 2008). This indicates a complex, multi-step process could be adapted for synthesizing the target compound.

Molecular Structure Analysis

Spectroscopic studies, such as FT-IR and FT-Raman analyses, play a crucial role in understanding the molecular structure. For a similar compound, 5-bromo-2-methoxybenzaldehyde, spectroscopic studies provided insights into the most stable conformers, optimized geometrical parameters, and electronic properties like HOMO and LUMO energies (V. Balachandran, G. Santhi, V. Karpagam, 2013). Such analyses are instrumental for understanding the structural nuances of 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde.

Chemical Reactions and Properties

Investigations into bromo-dimethoxybenzaldehydes revealed how the bromine position affects molecular packing, with C–H⋯O interactions stabilizing the crystal structure. For example, 6-bromo-2,3-dimethoxybenzaldehyde exhibited specific halogen-type interactions, and theoretical calculations helped predict its physical-chemical properties (I. Borges et al., 2022). This suggests that the position of bromine and other substituents significantly impacts the chemical behavior of such compounds.

Physical Properties Analysis

The physical properties of related compounds are often determined by spectroscopic methods and theoretical calculations. For instance, the study of 5-bromo-2-methoxybenzaldehyde utilized Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) to understand intermolecular interactions, revealing how bromine substitution influences physical properties like photostability and reactivity (Antônio S. N. Aguiar et al., 2022). Such analyses are essential for a comprehensive understanding of 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde's physical characteristics.

Chemical Properties Analysis

The chemical properties, particularly the reactivity of benzaldehyde derivatives, are significantly influenced by substituents. Palladium-catalyzed synthesis methods have been developed for substituted benzaldehydes, showcasing the versatility of these compounds in chemical reactions (C. Cho et al., 2004). This suggests that 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde could participate in various organic reactions, making it a valuable compound for further study.

科学研究应用

光谱研究和化学性质:使用密度泛函理论(DFT)对5-溴-2-甲氧基苯甲醛(BMB)进行研究揭示了其光谱性质、电子性质和化学位移的见解。这些研究有助于理解在不同环境中类似化合物如6-溴-2,3-二氟-4-甲氧基苯甲醛的行为(Balachandran, Santhi, & Karpagam, 2013)。

合成和抗氧化活性:从卤代香草醛(包括类似于6-溴-2,3-二氟-4-甲氧基苯甲醛的化合物)合成葵甙衍生物,并评估其作为抗氧化剂的潜在药用应用展示了潜在的制药应用。这些化合物表现出显著的抗氧化活性,暗示了6-溴-2,3-二氟-4-甲氧基苯甲醛的类似潜力(Rijal, Haryadi, & Anwar, 2022)。

分子建模和结构分析:对与所讨论化合物密切相关的溴二甲氧基苯甲醛的研究提供了有关其分子结构、电子性质和分子间相互作用的见解。这些发现对于理解6-溴-2,3-二氟-4-甲氧基苯甲醛的化学行为和潜在应用至关重要(Borges et al., 2022)。

合成和在药物发现中的应用:从类似卤代苯甲醛出发合成药物发现中的关键中间体突显了这类化合物在药物化学中的作用。这包括了为更快供应到药物实验室而进行的工艺改进,对于类似6-溴-2,3-二氟-4-甲氧基苯甲醛的化合物具有相关性(Nishimura & Saitoh, 2016)。

作用机制

Target of Action

The targets of a compound depend on its chemical structure and properties. For aromatic compounds like “6-Bromo-2,3-difluoro-4-methoxybenzaldehyde”, potential targets could include various enzymes or receptors in the body. The bromine, fluorine, and methoxy groups could influence the compound’s reactivity and binding affinity .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target molecule, leading to activation, inhibition, or modulation of the target’s function .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size could influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular levels to physiological effects at the level of the whole organism .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

6-Bromo-2,3-difluoro-4-methoxybenzaldehyde is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds. It is shown to be involved in the preparation of potent and orally available G protein-coupled receptor 40 agonists, used in the treatment of type 2 diabetes . This suggests potential future directions in the development of new pharmaceuticals.

属性

IUPAC Name |

6-bromo-2,3-difluoro-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTXILXPAULAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)F)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-difluoro-4-methoxybenzaldehyde | |

CAS RN |

1629140-97-1 |

Source

|

| Record name | 6-bromo-2,3-difluoro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)

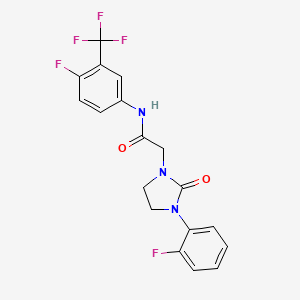

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2490100.png)

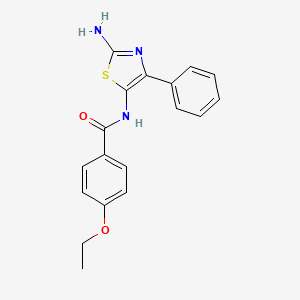

![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)

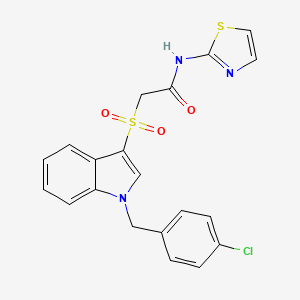

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)